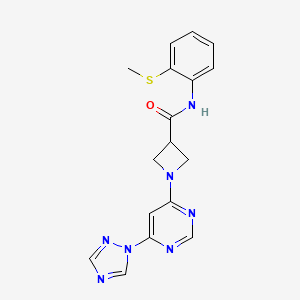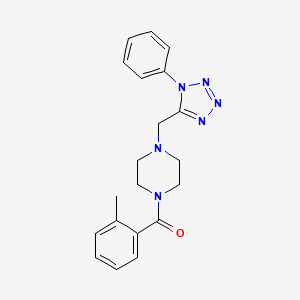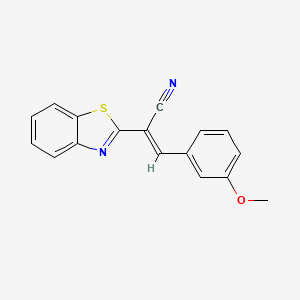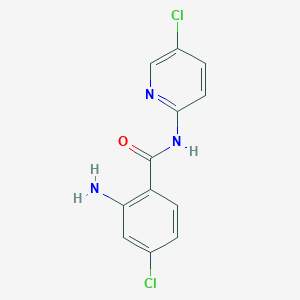
(E)-5-(((2,5-diphenylthiazol-4-yl)imino)methyl)-6-hydroxy-3-methylpyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-5-(((2,5-diphenylthiazol-4-yl)imino)methyl)-6-hydroxy-3-methylpyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(((2,5-diphenylthiazol-4-yl)imino)methyl)-6-hydroxy-3-methylpyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: Starting with a suitable precursor, such as 2-aminothiophenol, which undergoes cyclization with a diketone to form the thiazole ring.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting a β-keto ester with urea under acidic or basic conditions.
Coupling Reactions: The thiazole and pyrimidine rings are then coupled through a condensation reaction, often involving an aldehyde or ketone to form the imine linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-5-(((2,5-diphenylthiazol-4-yl)imino)methyl)-6-hydroxy-3-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The imine group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Amines.
Substitution Products: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe or ligand in biochemical assays.
Medicine: Potential therapeutic agent due to its unique structure.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (E)-5-(((2,5-diphenylthiazol-4-yl)imino)methyl)-6-hydroxy-3-methylpyrimidine-2,4(1H,3H)-dione would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
(E)-5-(((2,5-diphenylthiazol-4-yl)imino)methyl)-6-hydroxy-3-methylpyrimidine-2,4(1H,3H)-dione: can be compared with other heterocyclic compounds such as:
Properties
CAS No. |
685106-25-6 |
|---|---|
Molecular Formula |
C21H16N4O3S |
Molecular Weight |
404.44 |
IUPAC Name |
5-[(E)-(2,5-diphenyl-1,3-thiazol-4-yl)iminomethyl]-6-hydroxy-1-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C21H16N4O3S/c1-25-20(27)15(18(26)24-21(25)28)12-22-17-16(13-8-4-2-5-9-13)29-19(23-17)14-10-6-3-7-11-14/h2-12,27H,1H3,(H,24,26,28)/b22-12+ |
InChI Key |
GHQKNNJQJYREPE-WSDLNYQXSA-N |
SMILES |
CN1C(=C(C(=O)NC1=O)C=NC2=C(SC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)O |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,2,4,4,7,7,9,9-Octamethyl-5abeta-isopropyl-1,2,3,4,5a,7,8,9,10,10bbeta-decahydrobenzofuro[2,3-b]benzofuran-1,3,8,10-tetraone](/img/structure/B2422025.png)
![Methyl 5-(4-chlorophenyl)-4,6-dioxo-1,3-diphenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B2422026.png)
![tert-Butyl (1S,5R)-1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2422028.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methyl-4-propoxybenzenesulfonamide](/img/structure/B2422029.png)
![N-(2-{[3-(4-chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)acetamide](/img/structure/B2422031.png)



![1-[1-(2-fluorobenzoyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole](/img/structure/B2422041.png)

![N-[2-(dimethylamino)ethyl]-4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide;hydrochloride](/img/structure/B2422044.png)
![2-[4-(6-Chloropyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-5-methylpyrimidine](/img/structure/B2422045.png)
